molecular formula C18H16N2O3 B2862337 [(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate CAS No. 478261-15-3

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate

Cat. No. B2862337
CAS RN: 478261-15-3
M. Wt: 308.337
InChI Key: WVDFDCWLJYHWGV-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate is a synthetic compound that has been studied extensively in the field of scientific research. It has been used to explore a variety of topics, including its synthesis method, biochemical and physiological effects, and its mechanism of action.

Scientific Research Applications

Metal Complex Formation

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate has been utilized in the synthesis of new complexes with selected transition metal ions (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)). These complexes exhibit unique spectral, thermal, and magnetic properties. They undergo decomposition upon heating, releasing various molecules including H2O, CO2, NH3, CO, hydrocarbons, and HCl. These compounds, especially those of Co(II), Ni(II), and Cu(II), show paramagnetic properties with ferro- and antiferromagnetic interactions. This research opens avenues for exploring these complexes in various scientific applications, including catalysis and materials science (Ferenc et al., 2018).

Catalyzed Asymmetric Amination

The compound serves as a substrate in the asymmetric amination catalyzed by a cinchona-derived alkaloid. This process yields products with an N-containing stereocenter, showing high yields and moderate enantioselectivity. This method represents a valuable approach for synthesizing chiral amino acids, highlighting the compound's utility in organic synthesis and drug development (Zheng et al., 2015).

Corrosion Inhibition

Amino acids based on this compound have been developed as corrosion inhibitors for mild steel. These novel inhibitors exhibit high efficiency, with one particular compound achieving 96.08% inhibition efficiency at a low concentration. They act as mixed type inhibitors, providing significant protection against corrosion, thus highlighting their potential application in industrial corrosion prevention (Srivastava et al., 2017).

properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-8-16(21)23-19-17-14-11-6-7-12-15(14)20(18(17)22)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3/b19-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDFDCWLJYHWGV-ZPHPHTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)ON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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